molecular formula C9H7F6NO B2885841 1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1803611-90-6

1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No. B2885841
CAS RN: 1803611-90-6
M. Wt: 259.151
InChI Key: WJYNHFYZLZVUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one” is a chemical compound that is useful as an intermediate in the synthesis of therapeutic agents . It is also known by other names such as 3,5-Bis (trifluoromethyl)acetophenone; 3,5-di (Trifluoromethyl)acetophenone; Ethanone, 1- [3,5-bis (trifluoromethyl)phenyl]- .


Synthesis Analysis

The synthesis of this compound has been described in a patent . The process involves the use of a novel method that results in relatively high yield and with a lower degree of exothermicity, hence, a greater degree of safety . This method is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring with two trifluoromethyl groups and a methyl group attached to it . The molecular weight of this compound is 256.1445 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3,5-bis(trifluoromethyl)benzonitrile with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 256.1445 . Other properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Antibacterial Applications

This compound can be used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . These derivatives have shown effectiveness against Enterococci and methicillin-resistant S. aureus (MRSA), which are among the most dangerous bacterial pathogens . The synthesized compounds have minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Antimicrobial Studies

The compound can be used in the design, synthesis, and antimicrobial studies of novel pyrazole derivatives . These studies are crucial in the development of new antibiotics needed to tackle antibiotic-resistant bacterial infections .

Drug Synthesis

The compound can be used in the synthesis of drugs for treating infections caused by E. faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species . These multidrug-resistant bacteria cause a majority of nosocomial infections worldwide .

Production of Enantiomerically Enriched Intermediates

The compound can be used in the high-efficient production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system . This process has potential applications in the production of enantiomerically enriched alcohols, which are important in chemical catalysis or biocatalysis .

Enhancing Catalytic Efficiency of Whole-Cell-Mediated Reduction

The compound can be used in strategies to enhance the catalytic efficiency of whole-cell-mediated reduction . This has potential applications in the development of whole-cell catalysis .

properties

IUPAC Name

1-[1-methyl-3,5-bis(trifluoromethyl)pyrrol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c1-4(17)7-5(8(10,11)12)3-6(16(7)2)9(13,14)15/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYNHFYZLZVUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(N1C)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

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